molecular formula C14H17N3OS2 B2764913 3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097893-42-8

3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Cat. No. B2764913
CAS RN: 2097893-42-8
M. Wt: 307.43
InChI Key: ACVQQCRHQJYZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea” is a complex organic molecule that contains two thiophene rings, a pyrrolidine ring, and a urea group . Thiophene is a five-membered aromatic ring with one sulfur atom, and pyrrolidine is a five-membered ring with one nitrogen atom . Urea is a functional group consisting of a carbonyl group flanked by two amine groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene rings, the formation of the pyrrolidine ring, and the introduction of the urea group . The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the two thiophene rings, the pyrrolidine ring, and the urea group . These groups could potentially engage in various types of intermolecular interactions, including pi-stacking interactions (between the aromatic rings) and hydrogen bonding (involving the urea group) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene rings, the pyrrolidine ring, and the urea group . For example, the thiophene rings might undergo electrophilic aromatic substitution reactions, while the pyrrolidine ring might participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would be influenced by factors such as its molecular structure and the nature of its functional groups .

Scientific Research Applications

Antifungal Activity

A series of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives containing a hydrazone group were designed, synthesized, and evaluated for their antifungal activity . These compounds exhibited antifungal activity against Fusarium graminearum, Rhizoctorzia solani, Botrytis cinerea, and Colletotrichum capsici in vitro .

Potential Fungicides

The same series of compounds were also found to be potential fungicides . Some of these compounds showed remarkable anti-Colletotrichum capsici activity, with EC50 values better than that of drazoxolon .

IGF-1R Tyrosine Kinase Inhibitors

Another series of novel 3-(thiophen/thiazole-2-ylthio)pyridine derivatives were designed and synthesized as IGF-1R tyrosine kinase inhibitors . These compounds were tested for their IGF-1R kinase inhibitory activities and cytotoxicities against five cancer cell lines (K562, Hep-G2, HCT-116, WSU-DLCL2, and A549) .

Anticancer Agents

The same series of compounds were found to exert their anticancer activities through inhibiting various kinases including FGFR3, EGFR, JAK, and RON . This suggests that these compounds could be potential multi-target anticancer agents .

Cell Cycle Arrest

One of the compounds from the series was found to cause cell cycle arrest at G1/G0 phase in Hep-G2 cells . This could be a potential mechanism for its anticancer activity .

Excited State Intramolecular Proton Transfer Mechanisms

The excited state intramolecular proton transfer (ESIPT) mechanism of 3-HTC has been systematically investigated . This could have implications in the field of photochemistry .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, its mechanism of action might involve binding to a specific biological target (such as a protein or enzyme) and modulating its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential applications (for example, as a pharmaceutical compound or a material for organic electronics), optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

1-thiophen-2-yl-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c18-14(16-13-2-1-6-20-13)15-12-3-5-17(9-12)8-11-4-7-19-10-11/h1-2,4,6-7,10,12H,3,5,8-9H2,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVQQCRHQJYZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CS2)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

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